3-Bromo-2-methoxythiophene

描述

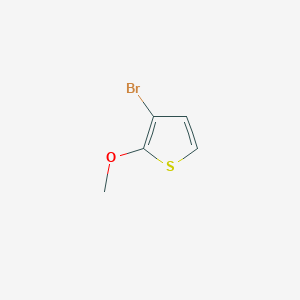

3-Bromo-2-methoxythiophene: is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the third position and a methoxy group at the second position. Thiophenes are known for their unique electronic, optical, and redox properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methoxythiophene can be synthesized through the bromination of 3-methoxythiophene using N-bromosuccinimide as the brominating agent . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Electrophilic Aromatic Substitution

The bromine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), while the methoxy group at the 2-position donates electrons via resonance (+R). This combination directs electrophiles to specific positions on the thiophene ring:

-

Bromine deactivates the ring and directs incoming electrophiles to the less deactivated positions (typically α to sulfur).

-

Methoxy activates adjacent positions, favoring substitution at the 5-position of the thiophene ring .

Table 1: Directing Effects of Substituents

| Substituent | Position | Electronic Effect | Preferred Reaction Site |

|---|---|---|---|

| Br | 3 | -I (withdrawing) | α to S (positions 2,5) |

| OCH₃ | 2 | +R (donating) | Adjacent (position 5) |

Example reaction:

Nitration under mild acidic conditions yields 5-nitro-3-bromo-2-methoxythiophene as the major product.

Polymerization and Oligomerization

The compound exhibits spontaneous polymerization under ambient conditions, driven by Br elimination and radical coupling:

-

Mechanism :

Table 2: Activation Parameters for Oligomerization

| Reaction Step | ΔHₐ (kcal/mol) | ΔGₐ (kcal/mol) |

|---|---|---|

| Dimerization | 12.46 | 35.68 |

| Trimerization | 14.20* | 38.90* |

*Estimated values based on analogous pathways .

Radical Reactions

The bromine atom serves as a leaving group in radical-mediated processes:

-

Photostimulated reactions generate thiophene radicals, which participate in C–C bond formation.

-

Cross-coupling with alkenes or alkynes proceeds via single-electron transfer (SET) mechanisms.

Acid-Catalyzed Transformations

Concentrated H₂SO₄ promotes electrophilic substitutions and structural rearrangements:

-

Methoxy group stability : Acidic conditions hydrolyze OCH₃ to OH at elevated temperatures (e.g., >100°C) .

-

Indophenine formation : Reacts with isatin derivatives to form π-conjugated indophenines with (Z,E,Z) configurations .

Table 3: GHS Hazard Classification

| Hazard Code | Description |

|---|---|

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H318 | Causes serious eye damage |

科学研究应用

Chemical Synthesis Applications

Building Block for Thiophene Derivatives

3-Bromo-2-methoxythiophene serves as a crucial building block in the synthesis of more complex thiophene derivatives. Its unique electronic properties enable it to participate in various chemical reactions, including:

- Nucleophilic Substitutions : The bromine atom enhances electrophilicity, facilitating nucleophilic attacks.

- Coupling Reactions : It can be utilized in cross-coupling reactions to form larger organic molecules.

Biological and Medicinal Applications

Potential Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Anticancer Activity : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) showed IC50 values around 20 µM, suggesting potential for therapeutic development.

| Cell Line Tested | IC50 Value (µM) |

|---|---|

| MCF-7 | 20 |

Material Science Applications

Conductive Polymers and Organic Electronics

this compound is also employed in the development of conductive polymers and organic semiconductors due to its favorable electronic properties. These applications include:

- Organic Photovoltaics : Its incorporation into photovoltaic devices enhances charge transport properties.

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate electron mobility makes it suitable for use in OLED technology.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition zones against clinical isolates of resistant bacterial strains, confirming its potential as an antibacterial agent.

Case Study 2: Anticancer Mechanism

Research focused on the anticancer mechanisms of thiophene derivatives demonstrated that compounds like this compound could induce apoptosis in cancer cells through enzyme inhibition pathways. This highlights its potential as an adjunct therapy in cancer treatment protocols.

作用机制

The mechanism of action of 3-Bromo-2-methoxythiophene involves its interaction with molecular targets through its bromine and methoxy substituents. The bromine atom can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and electron-donating interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with various substrates .

相似化合物的比较

- 2-Iodo-3-methoxythiophene

- 2-Chloro-3-methoxythiophene

- 2,5-Dibromo-3-methoxythiophene

- 3-Methoxythiophene

Comparison: 3-Bromo-2-methoxythiophene is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties. Compared to its analogs, such as 2-iodo-3-methoxythiophene and 2-chloro-3-methoxythiophene, the bromine atom provides a balance between reactivity and stability. The methoxy group enhances solubility and electron-donating capacity, making this compound a versatile intermediate in organic synthesis .

生物活性

3-Bromo-2-methoxythiophene is a halogenated thiophene derivative with significant potential in various biological applications, particularly in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features, which facilitate interactions with biological targets and its utility as a building block in organic synthesis.

This compound (C5H5BrOS) features a five-membered ring containing sulfur, with a bromine atom and a methoxy group as substituents. Its molecular structure contributes to its reactivity and biological activity, making it a candidate for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C5H5BrOS |

| Molecular Weight | 195.06 g/mol |

| Melting Point | 35-37 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Research indicates that thiophene derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Properties

Studies have shown that thiophene derivatives, including this compound, can serve as effective antimicrobial agents. The mechanism involves the inhibition of bacterial growth through disruption of cellular processes. For instance, one study demonstrated that thiophene derivatives could inhibit the growth of Leishmania amazonensis, suggesting potential applications in treating parasitic infections .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have revealed that certain thiophene derivatives can induce apoptosis in cancer cells by triggering oxidative stress and disrupting mitochondrial function. The compound's ability to undergo autopolymerization may also enhance its therapeutic efficacy by forming polymeric structures that can interact with cellular components .

The mode of action for this compound involves several biochemical pathways:

- Autopolymerization : This process leads to the formation of polythiophenes, which can have enhanced biological activity due to their increased molecular weight and stability .

- Enzyme Inhibition : The presence of the bromine atom allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting enzyme activity critical for microbial survival and cancer cell proliferation .

- Electrophilic Interactions : The compound's electrophilic nature enables it to interact with various nucleophiles in biological systems, which may contribute to its antimicrobial and anticancer effects .

Case Studies

Recent studies have highlighted the biological potential of this compound:

- Study on Antimicrobial Activity : A research project evaluated the efficacy of various thiophene derivatives against Leishmania species. It was found that compounds similar to this compound exhibited IC50 values below 10 µM, indicating strong activity against intracellular parasites .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that this compound could significantly reduce cell viability at concentrations as low as 5 µM, demonstrating its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilicity.

- Metabolism : Metabolic studies indicate that it may undergo oxidation and conjugation reactions, leading to various metabolites that could also exhibit biological activity.

- Excretion : The elimination half-life and excretion routes have yet to be fully characterized but are crucial for assessing the compound's safety and efficacy.

属性

IUPAC Name |

3-bromo-2-methoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFXCQFBPVZYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57681-56-8 | |

| Record name | 3-bromo-2-methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。